Ethyl 4-sulfamoylbenzoate CAS number 5446-77-5 properties
Ethyl 4-sulfamoylbenzoate CAS number 5446-77-5 properties
An In-depth Technical Guide to Ethyl 4-sulfamoylbenzoate (CAS 5446-77-5)
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Versatile Scaffold
Ethyl 4-sulfamoylbenzoate, identified by the CAS Number 5446-77-5, is an organic compound of significant interest to the chemical and pharmaceutical sciences. Structurally, it is characterized by a benzoate core functionalized with a sulfonamide group at the para position and an ethyl ester.[1] This unique arrangement of functional groups—an aromatic ring, a hydrogen-bond-donating sulfonamide, and a lipophilic ethyl ester—renders it a highly versatile building block in organic synthesis and a valuable scaffold in medicinal chemistry.
While not an end-product therapeutic itself, its true value lies in its role as a key intermediate. The sulfonamide moiety is a well-established pharmacophore found in a wide array of clinically approved drugs, including diuretics, antibacterials, and anticonvulsants.[2] The ethyl ester group, meanwhile, enhances solubility in organic solvents and can be readily hydrolyzed to the corresponding carboxylic acid, providing a reactive handle for further molecular elaboration.[1] This guide offers a comprehensive technical overview of Ethyl 4-sulfamoylbenzoate, detailing its properties, synthesis, applications, and handling protocols for researchers, scientists, and drug development professionals.
PART 1: Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application. Ethyl 4-sulfamoylbenzoate is typically a white to off-white solid, soluble in polar organic solvents.[1] Its key computed and experimental properties are summarized below.
Table 1: Core Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 5446-77-5 | [1][3][4] |
| Molecular Formula | C₉H₁₁NO₄S | [1][3][4] |
| Molecular Weight | 229.26 g/mol | [3][4] |
| IUPAC Name | ethyl 4-sulfamoylbenzoate | [4] |
| Appearance | White to off-white solid | [1] |
| XLogP3 | 1.2 | [4] |
| Topological Polar Surface Area | 94.8 Ų | [3][4] |
| Hydrogen Bond Donor Count | 1 | [3][5] |
| Hydrogen Bond Acceptor Count | 5 | [3][5] |
| Rotatable Bond Count | 4 | [3][5] |
Structural Identifiers
For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided:
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SMILES: CCOC(=O)c1ccc(cc1)S(=O)(=O)N[1]
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InChI: InChI=1S/C9H11NO4S/c1-2-14-9(11)7-3-5-8(6-4-7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13)[1][4]
PART 2: Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of a chemical substance. Below are the expected characteristics for Ethyl 4-sulfamoylbenzoate.
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¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the para-substituted aromatic protons (two doublets). The sulfonamide protons (NH₂) may appear as a broad singlet.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four unique carbons of the benzene ring.[4]
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Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) data shows a molecular ion peak [M]⁺ at m/z 229. Other significant fragments are observed at m/z 201, 184, and 109, corresponding to sequential losses from the parent molecule.[4]
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Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the N-H stretching of the sulfonamide, C=O stretching of the ester, S=O stretching of the sulfonyl group, and C-O stretching.
PART 3: Synthesis and Chemical Reactivity
The synthesis of Ethyl 4-sulfamoylbenzoate can be approached through several established organic chemistry transformations. A prevalent and logical strategy involves the esterification of 4-sulfamoylbenzoic acid.
General Synthesis Workflow
The primary route involves the Fischer esterification of commercially available 4-sulfamoylbenzoic acid (CAS 138-41-0) with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The causality for this choice is clear: it is a cost-effective, high-yielding, and well-documented reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by ethanol. The reaction is reversible, so driving it to completion typically requires the removal of water as it is formed.
Caption: General Fischer Esterification workflow for Ethyl 4-sulfamoylbenzoate.
Experimental Protocol: Fischer Esterification
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Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-sulfamoylbenzoic acid (1.0 eq).
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Reagents: Add an excess of absolute ethanol (e.g., 10-20 eq) to serve as both reactant and solvent.
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Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%).
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, neutralize the mixture cautiously with a saturated solution of sodium bicarbonate. The product will often precipitate and can be collected by vacuum filtration.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 4-sulfamoylbenzoate.
PART 4: Core Applications in Drug Discovery
The true utility of Ethyl 4-sulfamoylbenzoate is realized in its application as a scaffold for creating more complex molecules with therapeutic potential. The sulfonamide group is a privileged structure in medicinal chemistry, known for its ability to mimic a carboxylate group and form crucial hydrogen bonds with enzyme active sites.[2][6]
Enzyme Inhibition
N-substituted sulfamoylbenzoates are a versatile class of compounds for designing potent and selective enzyme inhibitors.[7] By reacting Ethyl 4-sulfamoylbenzoate with various amines or other nucleophiles at the sulfonamide nitrogen, researchers can generate libraries of compounds to screen against different enzyme targets. This strategy is effective because modifying the N-substituent allows for fine-tuning of steric and electronic properties to achieve high-affinity binding to a specific enzyme's active site.[7]
Caption: Drug discovery pathways originating from Ethyl 4-sulfamoylbenzoate.
Key Therapeutic Areas
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Anticancer Activity: Derivatives have been investigated as inhibitors of carbonic anhydrases, enzymes that are overexpressed in many tumors and contribute to cancer cell proliferation and survival.[6]
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Antibacterial and Anti-inflammatory Potential: The sulfonamide core is central to sulfa drugs, the first class of effective antibacterial agents. This scaffold continues to be explored for new antimicrobial and anti-inflammatory compounds.[1][2]
PART 5: Safety, Handling, and Storage
As a laboratory chemical, proper handling of Ethyl 4-sulfamoylbenzoate is essential to ensure personnel safety and maintain compound integrity. The information is derived from representative Safety Data Sheets (SDS) for this compound and its close structural analogs.[8][9]
Table 2: Hazard and Precautionary Information
| Category | Statement | Source(s) |
| Hazard Statements | May cause skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [8][9] |
| Precautionary Statements | Wash hands and exposed skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area. | [8][9][10] |
Protocol: Safe Laboratory Handling
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Engineering Controls: Always handle Ethyl 4-sulfamoylbenzoate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[8][9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8][10]
-
Dispensing: When weighing or transferring the solid, avoid generating dust. Use appropriate tools (spatulas) and techniques (e.g., weighing paper).
-
Spill Response: In case of a spill, prevent further dispersion. Carefully sweep up the solid material, place it in a designated waste container, and clean the area thoroughly. Avoid creating dust clouds.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Storage and Stability
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Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10]
-
Incompatibilities: Keep away from strong oxidizing agents.[8]
-
Stability: The product is chemically stable under standard ambient conditions (room temperature).[11]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[8][9]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[8][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[8][9]
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Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Consult a physician if necessary.[8]
Conclusion
Ethyl 4-sulfamoylbenzoate (CAS 5446-77-5) is more than a simple organic molecule; it is a foundational tool for innovation in medicinal chemistry and materials science. Its combination of a reactive sulfonamide group and a modifiable ester function provides a robust and reliable platform for the synthesis of novel compounds with diverse biological activities. By understanding its physicochemical properties, spectroscopic signatures, synthesis protocols, and safety requirements, researchers can effectively and safely leverage this compound to advance the frontiers of drug discovery and chemical synthesis.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 226554, Ethyl 4-sulfamoylbenzoate. [Link]
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Alfa Aesar. Material Safety Data Sheet - Ethyl benzoate. [Link]
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The Royal Society of Chemistry. Supporting information for an article. [Link]
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Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. [Link]
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